molecular formula C13H10BrNO B14425374 2-Bromo-2-phenyl-1-(pyridin-3-yl)ethan-1-one CAS No. 82258-12-6

2-Bromo-2-phenyl-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B14425374
CAS No.: 82258-12-6
M. Wt: 276.13 g/mol
InChI Key: KDCCJTCYHXNTRI-UHFFFAOYSA-N
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Description

2-Bromo-2-phenyl-1-(pyridin-3-yl)ethan-1-one is an organic compound that features a bromine atom, a phenyl group, and a pyridinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-phenyl-1-(pyridin-3-yl)ethan-1-one typically involves the bromination of 2-phenyl-1-(pyridin-3-yl)ethan-1-one. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) or acetonitrile (ACN). The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-phenyl-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-2-phenyl-1-(pyridin-3-yl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.

    Industrial Applications: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-phenyl-1-(pyridin-3-yl)ethan-1-one involves its ability to act as an electrophile due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. Additionally, the compound can interact with biological targets, potentially influencing their activity through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-phenyl-1-(pyridin-3-yl)ethan-1-one is unique due to the combination of the bromine, phenyl, and pyridinyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

2-bromo-2-phenyl-1-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-12(10-5-2-1-3-6-10)13(16)11-7-4-8-15-9-11/h1-9,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCCJTCYHXNTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CN=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541538
Record name 2-Bromo-2-phenyl-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82258-12-6
Record name 2-Bromo-2-phenyl-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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